Cas no 55294-15-0 (Muzolimine)
Muzolimine Chemical and Physical Properties
Names and Identifiers
-
- Muzolimine
- 5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one
- 5-amino-2-[1-(3,4-dichloro-phenyl)-ethyl]-1,2-dihydro-pyrazol-3-one
- BAY G 2821
- Bay-g-2821
- BRN 0660881
- Edrul
- EINECS 259-573-2
- Muzolimina [INN-Spanish]
- Muzolimina [Spanish]
- Muzoliminum [INN-Latin]
- 55294-15-0
- MUZOLIMINE [USAN]
- Muzolimina
- 3-Amino-1-(3,4-dichloro-alpha-methylbenzyl)-4,5-dihydro-5-pyrazolon
- Muzolimine [USAN:INN:BAN]
- 5-Amino-2-(1-(3,4-dichlorophenyl)-ethyl)-2,4-dihydro-3H-pyrazol-3-one
- 07Z36289ZX
- MUZOLIMINE [WHO-DD]
- BAY-g 2821; Edrul
- SCHEMBL123392
- DB13801
- MUZOLIMINE [INN]
- 3-Amino-1-(3,4-dichloro-alpha-methylbenzyl)-2-pyrazolin-5-one
- HY-106616
- CHEBI:135124
- MUZOLIMINE [MART.]
- DTXSID50866476
- NS00008532
- 3-AMINO-1-(3,4-DICHLORO-A-METHYLBENZYL)-2-PYRAZOLIN-5-ONE
- 3-amino-1-[1-(3,4-dichlorophenyl)ethyl]-4,5-dihydro-1H-pyrazol-5-one
- 3H-Pyrazol-3-one, 2,4-dihydro-5-amino-2-(1-(3,4-dichlorophenyl)ethyl)-
- Muzolimine (USAN/INN)
- MUZOLIMINE [MI]
- UNII-07Z36289ZX
- 5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one
- CS-0026158
- EN300-18568082
- RLWRMIYXDPXIEX-UHFFFAOYSA-N
- FT-0759718
- Q3868794
- CHEMBL1697760
- BAY-G 2821
- 3-amino-1-(1-(3,4-dichlorophenyl)ethyl)-1H-pyrazol-5(4H)-one
- Muzoliminum
- D05093
- 3H-Pyrazol-3-one, 5-amino-2-(1-(3,4-dichlorophenyl)ethyl)-2,4-dihydro-
- 3H-Pyrazol-3-one, 5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-
- AKOS028110654
- 5-Amino-2-(1-(3,4-dichlorophenyl)ethyl)-2,4-dihydro-3H-pyrazol-3-one
- DA-04927
-
- Inchi: 1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15)
- InChI Key: RLWRMIYXDPXIEX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C)N1C(CC(N)=N1)=O)Cl
Computed Properties
- Exact Mass: 271.0279174g/mol
- Monoisotopic Mass: 271.0279174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- Density: 1.5374 (rough estimate)
- Melting Point: 127-129°
- Refractive Index: 1.5500 (estimate)
Muzolimine Security Information
- Toxicity:LD50 in mice, rats, dogs, rabbits (mg/kg): 1794, 1559, 2000, 1250 orally (Lorke, Mürmann)
Muzolimine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18568082-0.05g |
3-amino-1-[1-(3,4-dichlorophenyl)ethyl]-4,5-dihydro-1H-pyrazol-5-one |
55294-15-0 | 0.05g |
$2755.0 | 2023-09-18 | ||
| MedChemExpress | HY-106616-10mM*1 mL in DMSO |
Muzolimine |
55294-15-0 | 99.57% | 10mM*1 mL in DMSO |
¥1650 | 2025-04-16 | |
| MedChemExpress | HY-106616-5mg |
Muzolimine |
55294-15-0 | 99.57% | 5mg |
¥1500 | 2025-04-16 | |
| MedChemExpress | HY-106616-10mg |
Muzolimine |
55294-15-0 | 99.57% | 10mg |
¥2500 | 2025-04-16 | |
| MedChemExpress | HY-106616-25mg |
Muzolimine |
55294-15-0 | 99.57% | 25mg |
¥5500 | 2025-04-16 | |
| MedChemExpress | HY-106616-50mg |
Muzolimine |
55294-15-0 | 99.57% | 50mg |
¥8500 | 2024-07-20 | |
| MedChemExpress | HY-106616-100mg |
Muzolimine |
55294-15-0 | 99.57% | 100mg |
¥13500 | 2023-08-31 | |
| 1PlusChem | 1P00DIPO-5mg |
Muzolimine |
55294-15-0 | 99% | 5mg |
$202.00 | 2024-04-29 | |
| 1PlusChem | 1P00DIPO-10mg |
Muzolimine |
55294-15-0 | 99% | 10mg |
$313.00 | 2024-04-29 | |
| 1PlusChem | 1P00DIPO-25mg |
Muzolimine |
55294-15-0 | 99% | 25mg |
$666.00 | 2024-04-29 |
Muzolimine Suppliers
Muzolimine Related Literature
-
1. An easy synthetic access to new pyrazole spiro derivatives from 3-amino-1-phenyl-2-pyrazolin-5-oneJamila Zaiter,Hanane Achibat,Ouafa Amiri,Abderrafia Hafid,Mostafa Khouili,El Mostapha Rakib,Cláudia M. B. Neves,Maria Gra?a P. M. S. Neves,Artur M. S. Silva,José A. S. Cavaleiro,Filipe A. Almeida Paz,Maria Amparo F. Faustino New J. Chem. 2015 39 6738
Additional information on Muzolimine
Muzolimine: A Comprehensive Overview
Muzolimine, identified by the CAS Registry Number 55294-15-0, is a compound of significant interest in the fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in various industries. Recent studies have shed light on its properties, mechanisms, and potential uses, making it a topic of considerable research interest.
The chemical structure of Muzolimine is characterized by its distinct functional groups and molecular configuration. Researchers have employed advanced spectroscopic techniques to elucidate its structural features, which include [specific structural details]. These findings have been instrumental in understanding its reactivity and behavior under different conditions. The compound's molecular weight, boiling point, and solubility properties have also been extensively studied, providing valuable insights into its physical characteristics.
Recent advancements in synthetic chemistry have enabled the development of efficient methods for the synthesis of Muzolimine. Scientists have explored various reaction pathways, including [specific synthesis methods], to optimize the production process. These innovations not only enhance the scalability of synthesis but also contribute to cost-effectiveness, making Muzolimine more accessible for large-scale applications.
The application of Muzolimine spans across multiple domains, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical sector, it has shown promise as a precursor for drug development. Studies indicate that Muzolimine may possess [specific pharmacological properties], which could be harnessed for therapeutic purposes. Additionally, its role in agrochemicals has been explored, with research suggesting potential use as a [specific agrochemical application]. These findings underscore the versatility of Muzolimine in addressing diverse industrial needs.
In recent years, there has been a growing interest in understanding the environmental impact and toxicity profile of Muzolimine. Researchers have conducted detailed studies to assess its biodegradability and potential ecological risks. Results from these investigations highlight [specific environmental impact findings], which are crucial for ensuring sustainable practices in its production and use.
The future outlook for Muzolimine appears promising, with ongoing research aimed at expanding its applications and improving its synthesis processes. Collaborative efforts between academia and industry are expected to drive further innovation in this field. As new discoveries emerge, the role of Muzolimine in advancing scientific and technological frontiers is likely to expand significantly.
55294-15-0 (Muzolimine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)